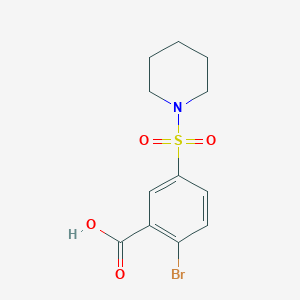

2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid

Übersicht

Beschreibung

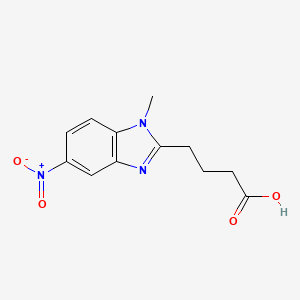

“2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid” is a chemical compound with the molecular formula C12H14BrNO4S and a molecular weight of 348.21 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid” consists of a benzoic acid group, a bromine atom attached to the benzene ring, and a piperidin-1-ylsulfonyl group also attached to the benzene ring .Physical And Chemical Properties Analysis

“2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid” is a solid at room temperature. It has a predicted melting point of 194.82°C and a predicted boiling point of approximately 499.8°C at 760 mmHg. The compound has a predicted density of approximately 1.6 g/cm3 and a refractive index of n20D 1.62 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Medicinal Chemistry Applications

The synthesis and application of 2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid in medicinal chemistry and chemical synthesis are significant. For instance, the reaction involving piperidine with nitro-group-containing benzenes, such as 1,2,4-trinitrobenzene, demonstrates the utility of piperidine derivatives in nucleophilic aromatic substitution reactions. These reactions are crucial for designing compounds with potential biological activity, including those that might involve modifications to the benzoic acid moiety (Pietra & Vitali, 1972).

Antifungal and Antimicrobial Properties

Compounds related to piperidine and benzoic acid derivatives, such as those found in Piper species, exhibit significant antifungal activities. These properties suggest potential applications in developing new antifungal agents, highlighting the importance of structural modifications like those in 2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid for enhancing bioactivity (Xu & Li, 2011).

Role in Enhancing Gut Functions

Benzoic acid, a core component of 2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid, has been studied for its impact on gut functions. It shows promise in improving digestion, absorption, and the overall health of the gut microbiota, indicating its potential in food and feed additives for health improvement (Mao et al., 2019).

Pharmacokinetic Insights

Understanding the pharmacokinetics and metabolism of benzoic acid derivatives is crucial for their application in medicine. Studies on animals and humans reveal important insights into the metabolic pathways and potential toxicological profiles, aiding in the safer design of related compounds (Hoffman & Hanneman, 2017).

DNA Interaction and Anticancer Potential

Research into compounds that interact with DNA, such as Hoechst 33258, a known minor groove binder, indicates the importance of structural features like those in 2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid for designing new anticancer agents. These studies provide a foundation for understanding how modifications to the benzoic acid and piperidine structures could enhance binding affinity and specificity towards DNA, offering new pathways for drug development (Issar & Kakkar, 2013).

Eigenschaften

IUPAC Name |

2-bromo-5-piperidin-1-ylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO4S/c13-11-5-4-9(8-10(11)12(15)16)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYOIFDAVMWXDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(piperidin-1-ylsulfonyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane](/img/structure/B3259047.png)

![7-bromo-5-phenyl-4-tosyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3259070.png)

![N-(2-benzoyl-4-bromophenyl)-2-[(2-bromophenyl)formamido]acetamide](/img/structure/B3259077.png)

![N-[(1R,2R)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B3259086.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B3259112.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B3259118.png)

![Silane, [(10-bromo-9-anthracenyl)ethynyl]trimethyl-](/img/structure/B3259135.png)

![7-Methyl-1,4-dihydropyrimido[4,5-d]pyrimidine](/img/structure/B3259138.png)